Cas no 1805491-91-1 (2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde)

2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde
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- インチ: 1S/C8H3F2IN2O/c9-8(10)7-4(3-14)5(11)2-13-6(7)1-12/h2-3,8H
- InChIKey: QBFGIOBBWBYYDA-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C#N)C(C(F)F)=C1C=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 265
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 53.8
2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029043031-1g |
2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde |
1805491-91-1 | 97% | 1g |
$1,534.70 | 2022-04-01 |
2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde 関連文献
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehydeに関する追加情報
Professional Introduction to 2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde (CAS No. 1805491-91-1)
2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1805491-91-1, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of a cyano group, a difluoromethyl substituent, and an iodine atom, make it a valuable building block for designing novel therapeutic agents.
The 2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde molecule exhibits remarkable potential in medicinal chemistry due to its ability to undergo diverse chemical transformations. These transformations are crucial for the development of new drugs that target a wide range of diseases. The cyano group, for instance, can participate in nucleophilic addition reactions, while the difluoromethyl group enhances metabolic stability and bioavailability. The iodine atom serves as a versatile handle for further functionalization via cross-coupling reactions.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. Among these targets, kinases and other enzymes play a pivotal role in numerous disease pathways. The 2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde has been explored as a precursor in the synthesis of kinase inhibitors. Its structural motif is particularly well-suited for designing molecules that can selectively bind to active sites of kinases, thereby inhibiting their activity and mitigating associated diseases.
One of the most compelling aspects of this compound is its utility in fragment-based drug discovery. Fragment-based approaches involve identifying small molecular fragments that bind to target proteins with high affinity. These fragments can then be optimized through iterative chemical modifications to yield lead compounds. The 2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde serves as an excellent scaffold for generating such fragments due to its diverse functional groups and ease of modification.
The incorporation of fluorine atoms in the molecule is another critical feature that enhances its pharmaceutical properties. Fluorinated compounds are known to exhibit improved pharmacokinetic profiles, including increased lipophilicity and resistance to metabolic degradation. The presence of two fluorine atoms in the 2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde structure contributes to these favorable properties, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of this compound in the treatment of cancer. Cancer therapeutics often require molecules that can selectively target malignant cells while minimizing side effects on healthy tissues. The 2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde has been investigated as a precursor for developing anticancer agents that exploit specific vulnerabilities of tumor cells. Its ability to undergo cross-coupling reactions allows for the facile introduction of additional functional groups that can enhance binding affinity and selectivity.
The iodine atom in the molecule also plays a crucial role in its reactivity and potential applications. Iodinated compounds are frequently used in medical imaging and radiotherapy due to their ability to be incorporated into diagnostic agents and therapeutic radiopharmaceuticals. The 2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde can be further functionalized to produce radiolabeled probes for positron emission tomography (PET) imaging or other nuclear medicine applications.
In conclusion, the 2-Cyano-3-(difluoromethyl)-5-iodopyridine-4-carboxaldehyde (CAS No. 1805491-91-1) is a versatile and highly valuable compound in pharmaceutical research. Its unique structural features and reactivity make it an excellent candidate for developing novel therapeutic agents targeting various diseases, particularly cancer and enzyme-mediated disorders. The ongoing research into this compound underscores its significance in advancing drug discovery and development efforts worldwide.
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